molecular formula C5HBrClFO2S B6232430 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid CAS No. 2415938-83-7

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

Cat. No. B6232430
CAS RN: 2415938-83-7
M. Wt: 259.5
InChI Key:
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Description

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid (BCFT) is an organosulfur compound with a variety of applications in scientific research. It is a halogenated thiophene derivative that has been used in the synthesis of various organic compounds and materials. BCFT has been studied for its potential biological and pharmacological applications, such as its ability to inhibit the growth of certain cancer cells. In

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is not fully understood. However, it is believed that the halogenated thiophene derivatives of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid interact with proteins and enzymes, which can lead to the inhibition of cell growth and proliferation. In addition, 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has been shown to interact with the transcription factor STAT3, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has the ability to inhibit the growth of certain cancer cells, such as human breast cancer cells. In addition, 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has been shown to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid in laboratory experiments has several advantages. First, 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. Second, 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has a wide range of potential biological and pharmacological applications, making it a versatile compound for research. Finally, 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent.
However, there are also some limitations to the use of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid in laboratory experiments. For example, the mechanism of action of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is not fully understood, making it difficult to predict its effects on cells and tissues. In addition, 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has been shown to interact with proteins and enzymes, which can lead to toxic effects in some cases.

Future Directions

There is still much to be learned about 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid and its potential applications. Further research is needed to better understand the mechanism of action of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid and its effects on cells and tissues. In addition, more research is needed to determine the potential therapeutic applications of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid, such as its ability to inhibit the growth of certain cancer cells. Finally, further research is needed to explore the potential uses of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid in the synthesis of organic compounds and materials, such as polythiophenes, polythiophene-based polymers, and polythiophene-based nanocomposites.

Synthesis Methods

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid can be synthesized through a variety of methods, including the use of bromine and chlorine in the presence of a Lewis acid. A common method for the synthesis of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves the reaction of 4-bromo-3-fluorothiophene-2-carboxylic acid (BFT) with 5-chloro-2-hydroxybenzaldehyde (CHB) in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts-type alkylation to give the desired product. Further optimization of the reaction conditions can be achieved by varying the amount of catalyst, reaction temperature, and reaction time.

Scientific Research Applications

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds and materials, such as polythiophenes, polythiophene-based polymers, and polythiophene-based nanocomposites. 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has also been studied for its potential biological and pharmacological applications, such as its ability to inhibit the growth of certain cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves the introduction of bromine, chlorine, and fluorine atoms onto a thiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Thiophene", "Bromine", "Chlorine", "Fluorine", "Carbon dioxide", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Bromination of thiophene using bromine in the presence of a Lewis acid catalyst to yield 2-bromo thiophene.", "2. Chlorination of 2-bromo thiophene using chlorine gas in the presence of a Lewis acid catalyst to yield 4-bromo-5-chloro thiophene.", "3. Fluorination of 4-bromo-5-chloro thiophene using fluorine gas in the presence of a palladium catalyst to yield 4-bromo-5-chloro-3-fluoro thiophene.", "4. Carboxylation of 4-bromo-5-chloro-3-fluoro thiophene using carbon dioxide in the presence of a base such as sodium hydroxide or sodium bicarbonate in ethanol and diethyl ether to yield 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid.", "5. Purification of the product using water and recrystallization." ] }

CAS RN

2415938-83-7

Product Name

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

Molecular Formula

C5HBrClFO2S

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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